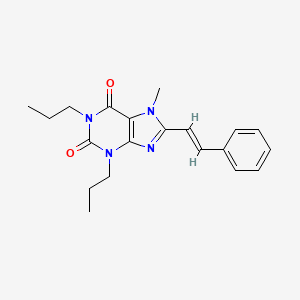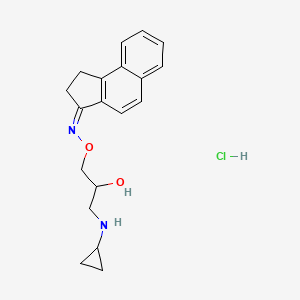
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopropylamino group, a hydroxypropoxyimino group, and a dihydro-1H-benz(e)indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride typically involves multiple steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate precursor to introduce the cyclopropylamino group.
Introduction of the Hydroxypropoxyimino Group: This step involves the reaction of a hydroxypropoxyimino precursor with the intermediate compound from the first step.
Formation of the Dihydro-1H-benz(e)indene Core: This step involves cyclization reactions to form the dihydro-1H-benz(e)indene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene acetate
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate
Uniqueness
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
157596-40-2 |
|---|---|
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
1-(cyclopropylamino)-3-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-15(11-20-14-6-7-14)12-23-21-19-10-9-17-16-4-2-1-3-13(16)5-8-18(17)19;/h1-5,8,14-15,20,22H,6-7,9-12H2;1H/b21-19-; |
InChI-Schlüssel |
BHQIKEQGXZPSGR-WQGAEACMSA-N |
Isomerische SMILES |
C1CC1NCC(CO/N=C\2/CCC3=C2C=CC4=CC=CC=C34)O.Cl |
Kanonische SMILES |
C1CC1NCC(CON=C2CCC3=C2C=CC4=CC=CC=C34)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


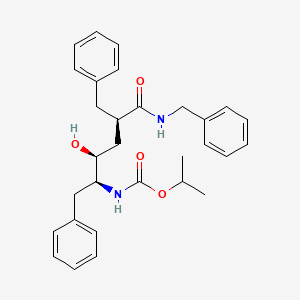
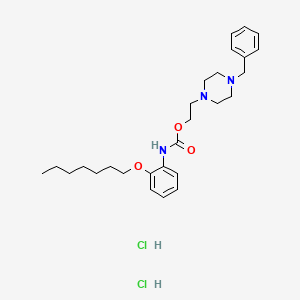

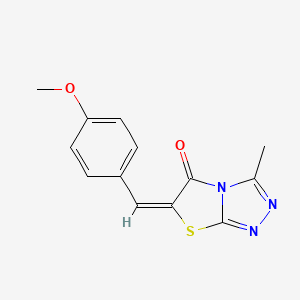
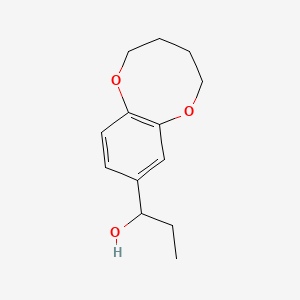
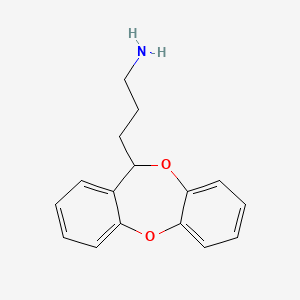
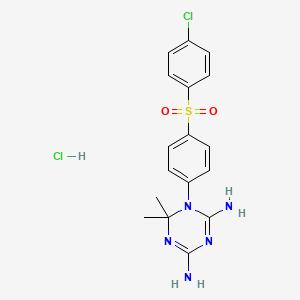
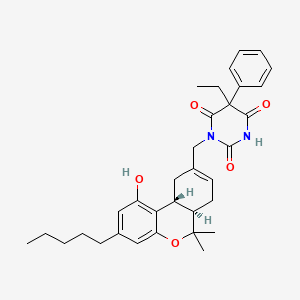
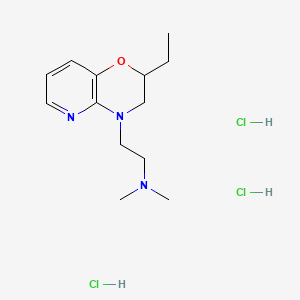


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

